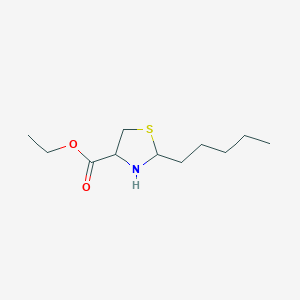
Ethyl 2-pentyl-1,3-thiazolidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-pentyl-1,3-thiazolidine-4-carboxylate is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in medicinal chemistry . The presence of sulfur and nitrogen in the ring structure enhances its pharmacological properties, making it a valuable compound in various scientific fields .
Preparation Methods
The synthesis of ethyl 2-pentyl-1,3-thiazolidine-4-carboxylate typically involves the reaction of primary amines, aldehydes, and mercaptoacetic acid. This one-pot multicomponent reaction (MCR) is often catalyzed by agents such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . The reaction conditions are optimized to improve selectivity, purity, and yield. Industrial production methods may involve the use of green chemistry principles, such as nano-catalysis, to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Ethyl 2-pentyl-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols .
Scientific Research Applications
Ethyl 2-pentyl-1,3-thiazolidine-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-pentyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfur and nitrogen atoms in the thiazolidine ring can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl 2-pentyl-1,3-thiazolidine-4-carboxylate can be compared with other thiazolidine derivatives, such as:
2-ethylthiazolidine-4-carboxylic acid: Similar in structure but lacks the pentyl group, which may affect its biological activity and solubility.
Thiazolidin-4-one derivatives: These compounds have a carbonyl group at the fourth position, which can influence their reactivity and pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can enhance its selectivity and potency in various applications .
Properties
CAS No. |
64331-73-3 |
|---|---|
Molecular Formula |
C11H21NO2S |
Molecular Weight |
231.36 g/mol |
IUPAC Name |
ethyl 2-pentyl-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C11H21NO2S/c1-3-5-6-7-10-12-9(8-15-10)11(13)14-4-2/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
VKKQYHSIEIUSBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1NC(CS1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Propan-2-yl)piperazin-1-yl]butanoicaciddihydrochloride](/img/structure/B13521381.png)
![1-{1-[6-(Trifluoromethyl)pyridin-2-yl]cyclobutyl}methanaminehydrochloride](/img/structure/B13521389.png)
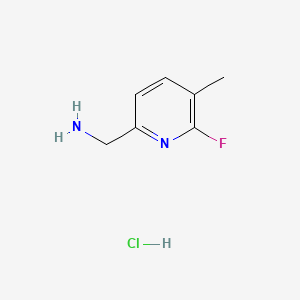
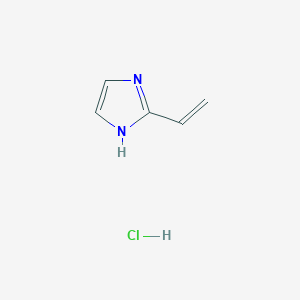
![(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanedioic acid](/img/structure/B13521398.png)
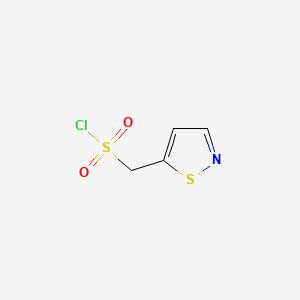

![1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13521417.png)
![2-[(3-Hydroxypyridin-2-yl)formamido]aceticacidhydrochloride](/img/structure/B13521422.png)


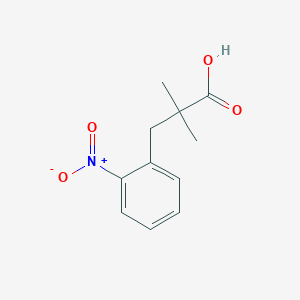
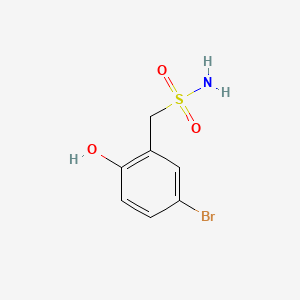
![1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13521473.png)
